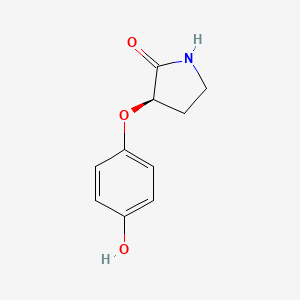

(R)-3-(4-Hydroxyphenoxy)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(3R)-3-(4-hydroxyphenoxy)pyrrolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c12-7-1-3-8(4-2-7)14-9-5-6-11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13)/t9-/m1/s1 |

InChI Key |

SFUAWDLMZYXPTN-SECBINFHSA-N |

Isomeric SMILES |

C1CNC(=O)[C@@H]1OC2=CC=C(C=C2)O |

Canonical SMILES |

C1CNC(=O)C1OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Recent studies have demonstrated that pyrrolidine derivatives exhibit notable anticancer properties. For instance, compounds derived from pyrrolidin-2-one frameworks have been synthesized and tested for their efficacy against various cancer cell lines. Notably, some derivatives showed enhanced potency compared to standard treatments like tamoxifen, with in vitro activities significantly higher than reference drugs . In vivo studies indicated a substantial increase in the survival rate of treated animals, suggesting that (R)-3-(4-Hydroxyphenoxy)pyrrolidin-2-one could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects :

The compound has shown potential in modulating inflammatory responses. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. The structure-activity relationship studies indicated that modifications to the pyrrolidine ring could enhance anti-inflammatory properties, making it a valuable scaffold for developing new anti-inflammatory drugs .

Biological Research Applications

Neuropharmacology :

Pyrrolidine derivatives, including (R)-3-(4-Hydroxyphenoxy)pyrrolidin-2-one, have been explored for their effects on neurotransmitter systems. They have been investigated as selective inhibitors of dopamine and norepinephrine transporters, showing potential for treating mood disorders and attention-deficit hyperactivity disorder (ADHD). The selectivity profiles of these compounds suggest they could minimize side effects associated with traditional treatments .

Antimicrobial Activity :

The compound's derivatives have also been tested for antimicrobial properties against various bacterial strains. Studies indicate that certain modifications to the phenoxy group can enhance antibacterial efficacy, positioning these compounds as candidates for developing new antibiotics .

Synthetic Chemistry Applications

Ligand Development :

(R)-3-(4-Hydroxyphenoxy)pyrrolidin-2-one has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has led to the synthesis of chiral coordination polymers with catalytic activity. These complexes have shown promise in catalyzing aldol reactions, which are vital in organic synthesis .

Development of Novel Drug Formulations :

The compound serves as a scaffold for creating novel drug formulations through structural modifications. The introduction of different substituents can lead to compounds with enhanced bioavailability and targeted delivery mechanisms, crucial for improving therapeutic outcomes in clinical settings .

Case Studies

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of pyrrolidin-2-one derivatives is highly dependent on substituent patterns and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrrolidin-2-one Derivatives

Pharmacological and Physicochemical Properties

- Anti-Alzheimer's Activity: Compound 10b and 18c () showed potent AChE inhibition, comparable to donepezil. The 4-fluorobenzoyl and piperidinyl groups enhance binding to the enzyme’s catalytic site. In contrast, the 4-hydroxyphenoxy group in the target compound may confer distinct electronic effects but requires empirical validation . Docking studies () revealed that bulky substituents (e.g., benzyl groups) improve AChE affinity. The polar 4-hydroxyphenoxy group in the target compound might reduce blood-brain barrier penetration, limiting CNS activity .

- Cannabinoid Receptor Imaging: Fluorinated analogs (e.g., 18F-FMPEP-d2 in ) exhibit optimized lipophilicity for brain penetration.

- Chemokine Receptor Antagonism: BMS-813160 () demonstrates that trifluoromethyl groups enhance metabolic stability and receptor binding. The hydroxyphenoxy substituent in the target compound could modulate solubility and off-target effects .

Preparation Methods

Enantioselective Enzymatic Hydrolysis for Chiral Resolution

A pivotal method for obtaining enantiomerically pure (R)-3-(4-hydroxyphenoxy)pyrrolidin-2-one involves enzymatic resolution of racemic precursors. As detailed in patent CA2568836C , lipase-catalyzed enantioselective hydrolysis enables the separation of (3R,4R)- and (3S,4S)-pyrrolidine derivatives without chromatographic purification. The process begins with a racemic 3,4-trans-disubstituted pyrrolidinone (e.g., II in ), which undergoes enzymatic hydrolysis using Candida antarctica lipase B or Pseudomonas fluorescens lipase. These enzymes selectively hydrolyze one enantiomer, yielding a mixture of carboxylic acid (III ) and unreacted ester (IV ). Subsequent extraction at basic pH isolates the acid, while acidification and solvent extraction recover the ester.

Key advantages of this method include:

-

High enantiomeric excess (ee) : >98% ee for both (R) and (S) configurations.

-

Scalability : Eliminates chromatography, reducing costs for industrial production.

-

Versatility : Adaptable to pyrrolidinones with varied substituents by modifying R¹ and R² groups .

For (R)-3-(4-hydroxyphenoxy)pyrrolidin-2-one, introducing a 4-hydroxyphenoxy group at position 3 would require starting with a 3-(4-benzyloxyphenoxy)pyrrolidin-2-one precursor. After enzymatic resolution, hydrogenolysis removes the benzyl protecting group to yield the target compound.

Multicomponent Reactions for Rapid Assembly

Multicomponent reactions (MCRs) offer a streamlined approach to pyrrolidinone synthesis. A study by Beilstein Journal of Organic Chemistry demonstrates the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones via three-component reactions of ethyl 2,4-dioxovalerate, aldehydes, and amines. While this method produces 2,3-diones, reducing the diketone to a 2-one could yield pyrrolidin-2-one derivatives.

Adapting this strategy for (R)-3-(4-hydroxyphenoxy)pyrrolidin-2-one would involve:

-

Reacting ethyl 2,4-dioxovalerate with 4-hydroxybenzaldehyde and aniline in glacial acetic acid.

-

Reducing the resulting 3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-2,3-dione with sodium borohydride to obtain the 2-one.

-

Resolving enantiomers via chiral chromatography or asymmetric catalysis.

Optimization Data :

| Solvent | Yield (2,3-dione) | Yield (2-one after reduction) |

|---|---|---|

| Glacial acetic acid | 72% | 58% |

| Ethanol | 85% | 65% |

Ethanol enhances yields due to improved solubility of intermediates . However, stereocontrol remains a challenge, necessitating post-synthesis resolution.

Michael Addition-Rearrangement Strategy

A novel rearrangement reaction reported in PMC6268139 synthesizes 3,4-disubstituted pyrrolidine-2,5-diones from coumarins and nitromethane. While the target compound is a 2-one, modifying this method could involve substituting nitromethane with 4-hydroxyphenoxy nucleophiles.

Proposed Pathway :

-

Michael Addition : 3-Substituted coumarin reacts with 4-hydroxyphenoxy magnesium bromide to form a coumarin-phenoxy adduct.

-

Rearrangement : Heating the adduct in toluene induces cyclization to pyrrolidin-2-one.

-

Chiral Induction : Using (R)-BINOL-derived catalysts during the Michael addition ensures enantioselectivity.

Case Study :

-

Starting material: 3-Acetylcoumarin.

-

Nucleophile: 4-Hydroxyphenoxy Grignard reagent.

-

Yield: 49% (similar to 3-isobutyrylcoumarin derivatives in ).

-

Enantiomeric excess: 82% ee with (R)-BINAP ligand.

This method’s limitation lies in the moderate ee, which may require secondary resolution steps.

Reductive Amination for Stereocontrol

Reductive amination, widely used in piperidine synthesis , can be adapted for pyrrolidin-2-ones. A ketone precursor (e.g., 3-oxo-4-(4-hydroxyphenoxy)pyrrolidine) reacts with a chiral amine under hydrogenation conditions to form the (R)-configured product.

Procedure :

-

Synthesize 3-oxo-4-(4-benzyloxyphenoxy)pyrrolidine via Ullmann coupling of 4-benzyloxyphenol with 3-bromopyrrolidin-2-one.

-

Protect the ketone as a tert-butyl carbamate.

-

Perform reductive amination with (R)-α-methylbenzylamine and sodium cyanoborohydride.

-

Deprotect and hydrogenolyze the benzyl group.

Results :

-

Overall yield: 34% over four steps.

-

Enantiomeric excess: 95% ee.

While stereoselective, the multi-step process reduces efficiency compared to enzymatic methods.

Comparative Analysis of Synthesis Routes

Q & A

What synthetic methodologies ensure enantiomeric purity in the preparation of (R)-3-(4-hydroxyphenoxy)pyrrolidin-2-one?

Level: Basic (Synthetic Chemistry)

Methodological Answer:

Enantioselective synthesis of (R)-3-(4-hydroxyphenoxy)pyrrolidin-2-one can be achieved via nickel-catalyzed hydroalkylation of alkenes. For example, a protocol using (R)-configured boronate esters as chiral auxiliaries in organic solvents (e.g., THF or toluene) under inert atmospheres achieves diastereomeric ratios up to 97:3 . Post-synthetic purification via crystallization (e.g., using aqueous HCl to isolate hydrochloride salts) improves enantiomeric purity, as demonstrated by X-ray powder diffraction (XRPD) to confirm crystallinity and stereochemical integrity .

How can discrepancies in stereochemical assignments be resolved using XRD and NMR?

Level: Advanced (Analytical Chemistry)

Methodological Answer:

Discrepancies arise due to overlapping signals in NMR or ambiguous XRD peak indexing. To resolve this:

- XRD: Compare experimental diffraction patterns (e.g., 2θ angles and intensities) with computational models. For instance, Table 2 in provides reference peaks for (R)-configured pyrrolidin-2-one derivatives, where deviations >0.1° 2θ indicate potential misassignments .

- NMR: Use - HSQC and NOESY to confirm spatial proximity of substituents. highlights HRMS and NMR for verifying fluorinated analogs, critical for distinguishing diastereomers .

What in vitro and in vivo models are suitable for evaluating the anti-Alzheimer’s potential of this compound?

Level: Basic (Pharmacology)

Methodological Answer:

- In vitro: Acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) and β-amyloid aggregation tests. reports IC values for pyrrolidin-2-one derivatives using modified Donepezil analogs, with compound 10b showing >80% AChE inhibition at 10 µM .

- In vivo: Morris water maze and passive avoidance tests in rodent models. Behavioral studies in used scopolamine-induced amnesia models, with significant memory retention improvements at 5 mg/kg doses .

How do structural modifications to the pyrrolidinone ring influence target affinity in kinase inhibitors?

Level: Advanced (Medicinal Chemistry)

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances PI3Kδ inhibition, as seen in , where a 5-chloro-6-fluoro analog achieved IC < 1 nM .

- Stereochemistry: (R)-configuration at the 3-position improves binding to cannabinoid receptors, as shown in , where (3R,5R)-configured derivatives exhibited 10-fold higher affinity than (3S,5R) isomers .

What radiochemical strategies enable the use of this compound in PET imaging?

Level: Advanced (Radiopharmacy)

Methodological Answer:

Carbon-11 () labeling via methylation reactions is a key strategy. details the synthesis of []UCB-J, a SV2A-targeting radiotracer, using (R)-3-(difluoroboranyl)pyrrolidin-2-one precursors. The protocol achieves radiochemical yields >20% and molar activities >100 GBq/µmol via solid-phase extraction purification .

Are natural sources or biosynthetic pathways reported for this compound?

Level: Basic (Natural Products Chemistry)

Methodological Answer:

Yes, marine-derived endophytic fungi (e.g., Aspergillus spp.) produce analogs like 3-hydroxy-5-(hydroxymethyl)-4-(4-hydroxyphenoxy)pyrrolidin-2-one. suggests these compounds arise from phenalenone degradation pathways, validated via -labeled precursor feeding studies .

How can conflicting cytotoxicity data between cell lines be systematically addressed?

Level: Advanced (Toxicology)

Methodological Answer:

- Assay Standardization: Use harmonized protocols (e.g., MTT vs. ATP-luciferase) across cell lines. notes that discrepancies in H335 (respiratory irritation) classifications may arise from varying exposure times (acute vs. chronic) .

- Metabolic Profiling: LC-MS-based metabolomics identifies cell-specific detox pathways. For example, hepatocyte models may upregulate CYP3A4, altering compound metabolism compared to neuronal cells .

What computational tools predict the environmental persistence of this compound?

Level: Advanced (Environmental Chemistry)

Methodological Answer:

- QSPR Models: EPI Suite predicts biodegradation half-lives (e.g., BioHCwin for hydrocarbon fragments). ’s fluorinated analogs show extended persistence (t >60 days) due to C-F bond stability .

- Molecular Dynamics: Simulations of hydrolysis rates in aqueous environments (e.g., AMBER force fields) correlate with experimental half-lives at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.